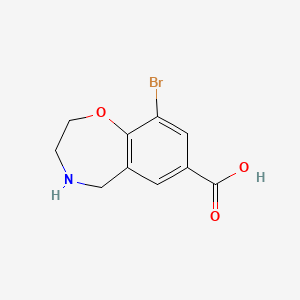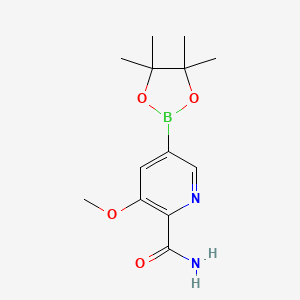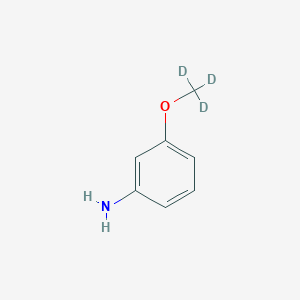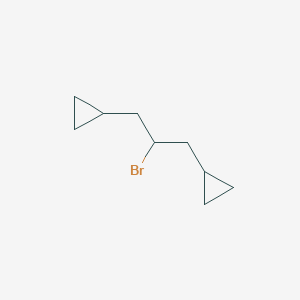
(2-Bromo-3-cyclopropylpropyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-3-cyclopropylpropyl)cyclopropane is an organobromine compound with the molecular formula C9H15Br It is a member of the cycloalkane family, characterized by its three-membered cyclopropane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-cyclopropylpropyl)cyclopropane typically involves the bromination of cyclopropane derivatives. One common method is the reaction of cyclopropanecarboxylic acid with bromine in the presence of a catalyst such as mercuric oxide. The reaction is carried out in a solvent like tetrachloroethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-3-cyclopropylpropyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Reduction Reactions: The compound can be reduced to form cyclopropylpropane derivatives.
Isomerization: Heating the compound can lead to isomerization, producing different bromopropene isomers.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Isomerization: Elevated temperatures, typically above 100°C.
Major Products
Substitution: Formation of cyclopropyl alcohols or amines.
Reduction: Formation of cyclopropylpropane.
Isomerization: Formation of 1-bromopropene and 3-bromopropene.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-3-cyclopropylpropyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Bromo-3-cyclopropylpropyl)cyclopropane involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. The cyclopropane rings contribute to the compound’s reactivity by introducing ring strain, making it more susceptible to chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane: The simplest cycloalkane with the formula C3H6.
Bromocyclopropane: A related compound with a single bromine atom attached to the cyclopropane ring.
Cyclopropylpropane: A derivative without the bromine atom.
Eigenschaften
Molekularformel |
C9H15Br |
|---|---|
Molekulargewicht |
203.12 g/mol |
IUPAC-Name |
(2-bromo-3-cyclopropylpropyl)cyclopropane |
InChI |
InChI=1S/C9H15Br/c10-9(5-7-1-2-7)6-8-3-4-8/h7-9H,1-6H2 |
InChI-Schlüssel |
QDWMTNNBLIJBDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC(CC2CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-4-[(propan-2-yl)amino]benzoic acid](/img/structure/B13503114.png)
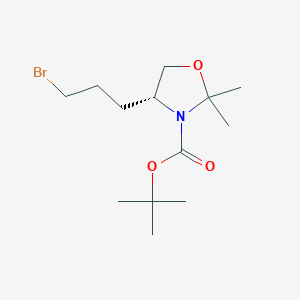
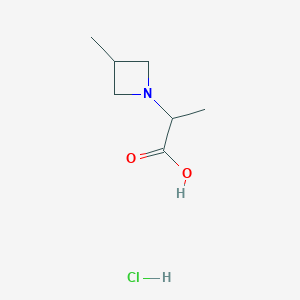
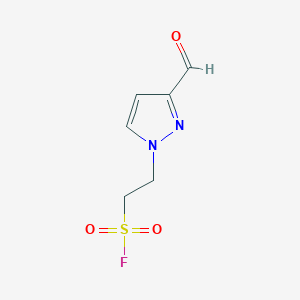
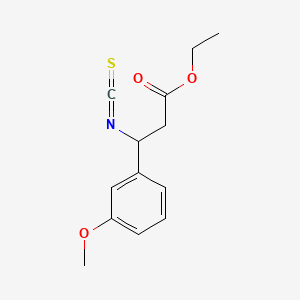
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine](/img/structure/B13503141.png)
![Benzyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate](/img/structure/B13503146.png)

![1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13503162.png)

![3lambda6-Thia-6-azabicyclo[3.2.1]octane-3,3-dione hydrochloride](/img/structure/B13503167.png)
